Malic acid 4-Me ester

Natural Product Chemistry Analytical Chemistry Phytochemistry

Securing enantiopure malic acid derivatives with orthogonal reactivity can bottleneck complex synthesis projects. Malic acid 4-methyl ester (CAS 66178-02-7) resolves this with its unique monomethyl ester architecture that retains a free carboxyl group for selective derivatization without protecting-group manipulation. - Single free carboxylic acid enables stepwise conjugation for peptide coupling and biodegradable polymer synthesis. - Chiral C2 stereocenter (R and S forms available) ensures stereochemical fidelity; chiral HPLC methods detect impurities as low as 0.1%. - Predicted LogP ~ -0.8 and high intestinal absorption make it a superior prodrug scaffold over highly polar malic acid. Supplied with full analytical documentation (HPLC, NMR, MS) to meet both research rigor and procurement compliance requirements.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
Cat. No. B151817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalic acid 4-Me ester
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)O)O
InChIInChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1
InChIKeyZJDXMXMEZZVUKO-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Malic Acid 4-Methyl Ester: Baseline Overview


Malic acid 4-methyl ester (also known as 4-methyl malate or (2R)-2-hydroxy-4-methoxy-4-oxobutanoic acid) is a chiral monomethyl ester derivative of malic acid. It possesses one free carboxyl group and one methyl ester group, with the molecular formula C5H8O5 and a molecular weight of 148.11 g/mol [1]. The compound is found as a natural product in certain fruit peels and is used as a chiral building block in organic synthesis [2]. Its unique structure, with a stereocenter at the C2 position, provides distinct reactivity and stereochemical control compared to its fully esterified analog, dimethyl malate, and the parent diacid, malic acid.

Why Malic Acid 4-Methyl Ester Cannot Be Substituted


Malic acid 4-methyl ester cannot be simply replaced by other malic acid derivatives due to its unique monomethyl ester functionality. Unlike the fully esterified dimethyl malate, which lacks a free carboxyl group, the 4-methyl ester retains an acidic proton that is essential for ionic interactions and further derivatization [1]. Compared to the parent malic acid, the methyl ester modification significantly reduces polarity (as reflected by LogP values) and alters hydrogen bonding capacity, impacting solubility, membrane permeability, and enzymatic recognition [2]. Furthermore, the chiral center at C2 (available in both R and S configurations) imposes strict stereochemical requirements in asymmetric synthesis; substitution with a racemic mixture or an incorrect enantiomer can lead to complete loss of desired activity [3]. The following evidence details specific, quantifiable differences that justify its selective use.

Malic Acid 4-Methyl Ester: Evidence vs. Key Comparators


Chromatographic Retention in Natural Product Isolation

In the isolation of hydroxycinnamoylmalic acid derivatives from pear peel, 2-O-(trans-caffeoyl)malic acid 4-methyl ester was clearly distinguished from its 1-methyl ester regioisomer. The structural assignment was confirmed by NMR, and the distinct retention behavior in HPLC underscores its unique identity [1].

Natural Product Chemistry Analytical Chemistry Phytochemistry

Enantiomeric Purity Control in Asymmetric Synthesis

The use of chiral malic acid 4-methyl ester as a building block is contingent upon its enantiomeric purity. In a related study on diastereomeric linked ester conjugates, chiral HPLC was employed to quantify diastereomers down to a ratio of 99.9/0.1 [1]. While this specific ratio is from a related system, it establishes the analytical capability required to verify the enantiopurity of malic acid 4-methyl ester [2]. The compound's inherent chirality (R or S at C2) mandates such rigorous quality control.

Asymmetric Synthesis Chiral Chemistry Process Chemistry

Predicted ADMET Profile for Drug Discovery

In silico ADMET predictions for malic acid 4-methyl ester indicate a distinct pharmacokinetic profile compared to the parent malic acid [1]. Key predicted properties include a LogP of -0.90 (XlogP) or -0.75 (AlogP), suggesting moderate lipophilicity [2]. Notably, the compound is predicted to be a non-substrate for P-glycoprotein (98.2% probability) and to have high human intestinal absorption (80.95% probability) [1].

ADMET Prediction Drug Discovery Medicinal Chemistry

Functional Group Accessibility for Selective Derivatization

The presence of one free carboxylic acid and one methyl ester in malic acid 4-methyl ester provides orthogonal reactivity. This is distinct from dimethyl malate, which has two methyl esters, and malic acid, which has two free acids [1]. The free acid can be activated for amide bond formation or esterification, while the methyl ester remains intact or can be selectively hydrolyzed [2].

Organic Synthesis Protecting Group Strategy Polymer Chemistry

Malic Acid 4-Methyl Ester: Best Application Scenarios


Natural Product Research & Analytical Standards

The isolation of 2-O-(trans-caffeoyl)malic acid 4-methyl ester from pear peel [1] demonstrates its utility as a natural product standard. For laboratories involved in phytochemical analysis or metabolomics, the compound serves as a specific reference material for identifying this regioisomer in plant extracts, a task where its 1-methyl ester counterpart would be unsuitable.

Asymmetric Synthesis of Chiral Intermediates

Malic acid 4-methyl ester is a valuable chiral building block for the synthesis of pharmaceuticals and agrochemicals. The ability to control enantiomeric purity, as evidenced by chiral HPLC methods capable of detecting 0.1% impurity [1], is critical for producing enantiopure products. Procurement of the correct enantiomer (R or S) ensures stereochemical fidelity in downstream reactions.

Medicinal Chemistry & Drug Discovery

The predicted ADMET profile [1] positions malic acid 4-methyl ester as a promising scaffold for oral drug candidates. Its moderate lipophilicity (LogP ~ -0.8) and predicted high intestinal absorption, combined with a lack of P-glycoprotein substrate liability, make it a superior choice over the highly polar malic acid for designing prodrugs or optimizing bioavailability.

Stepwise Synthesis & Polymer Conjugation

The presence of a single free carboxylic acid group allows for selective, stepwise derivatization without the need for protecting groups [1]. This feature is particularly advantageous in the synthesis of complex natural products, peptide conjugates, and biodegradable polymers (e.g., poly(malic acid) esters for drug delivery) where orthogonal reactivity is required [2].

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